rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine
CAS No.: 58827-68-2
Cat. No.: VC20803254
Molecular Formula: C9H13N3O3S
Molecular Weight: 243.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58827-68-2 |
|---|---|
| Molecular Formula | C9H13N3O3S |
| Molecular Weight | 243.29 g/mol |
| IUPAC Name | 4-[4-(oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine |
| Standard InChI | InChI=1S/C9H13N3O3S/c1-3-13-4-2-12(1)8-9(11-16-10-8)15-6-7-5-14-7/h7H,1-6H2 |
| Standard InChI Key | ZGZYFNICRHUUGD-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=NSN=C2OCC3CO3 |
| Canonical SMILES | C1COCCN1C2=NSN=C2OCC3CO3 |
Introduction
Chemical Identity and Properties
rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine is identified by the Chemical Abstracts Service (CAS) registry number 58827-68-2, which serves as its unique identifier in chemical databases and literature . The compound possesses the molecular formula C9H13N3O3S, corresponding to a molecular weight of 243.28 g/mol, which places it in the category of small molecule organic compounds . In its physical form, this substance appears as a yellow solid, making it readily distinguishable from many colorless organic compounds . From a solubility perspective, the compound demonstrates good solubility in dichloromethane, an important property for its handling in laboratory settings and potential formulation in pharmaceutical applications . The IUPAC name, 4-[4-(oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine, provides a systematic designation that explicitly describes its chemical structure and functional groups arrangement.
The "rac" prefix in the compound name indicates a significant stereochemical characteristic – it is a racemic mixture containing equal proportions of both the (R) and (S) enantiomers of 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine . This racemic nature has important implications for its biological activity, as individual enantiomers often exhibit different pharmacological properties, selectivities, and potencies. The presence of both enantiomeric forms in the racemic mixture may influence how the compound interacts with biological systems, particularly with chiral environments such as receptor binding sites or enzyme active centers.
Table 1.1.1: Chemical Identifiers and Properties of rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine
| Property | Value |
|---|---|
| CAS Number | 58827-68-2 |
| Molecular Formula | C9H13N3O3S |
| Molecular Weight | 243.28 g/mol |
| IUPAC Name | 4-[4-(oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine |
| Appearance | Yellow Solid |
| Solubility | Dichloromethane |
| Standard InChI | InChI=1S/C9H13N3O3S/c1-3-13-4-2-12(1)8-9(11-16-10-8)15-6-7-5-14-7/h7H,1-6H2 |
| Standard InChIKey | ZGZYFNICRHUUGD-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=NSN=C2OCC3CO3 |
| Synonyms | 4-[4-[-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-yl]-morpholine; 4-[4-(Oxiran-2-ylmethyloxy)-1,2,5-thiadiazol-3-yl]morpholine |
Structural Features and Reactivity
Oxirane Group
The oxirane (epoxide) functional group in rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine represents a highly reactive three-membered ring containing an oxygen atom. This structural element is characterized by significant ring strain, which makes it susceptible to nucleophilic attack and ring-opening reactions. The reactivity of the oxirane group enables it to form covalent bonds with nucleophilic centers in biological macromolecules, including proteins and nucleic acids. This ability to form covalent interactions can be advantageous for certain therapeutic applications, particularly for target proteins requiring irreversible inhibition. In organic synthesis, the oxirane group serves as a versatile functional handle, allowing for regioselective and stereoselective transformations that facilitate the construction of more complex molecular architectures. The stereochemistry at the oxirane carbon creates a chiral center, resulting in the existence of both (R) and (S) enantiomers, which are present in equal amounts in the racemic mixture.
Biological Activity and Pharmaceutical Relevance
The biological profile of rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine is of considerable interest due to its structural features and relationship to established pharmaceutical agents . While specific pharmacological data for this exact compound is limited in the available literature, analysis of its structural components and comparison with similar compounds provides valuable insights into its potential biological activities. The compound's pharmaceutical relevance is particularly notable given its apparent connection to Timolol, a clinically important beta-adrenergic receptor blocker used in the management of hypertension, angina pectoris, and glaucoma. Understanding these potential biological activities is crucial for evaluating the compound's therapeutic potential and guiding future research directions.
Evidence from the available literature suggests that rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine is related to Timolol, as both the (R) and (S) enantiomers of 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine are listed as impurities or related compounds of Timolol . This connection indicates that the compound may either be a synthetic intermediate in Timolol production or a structural analog with similar pharmacological properties. Timolol functions as a non-selective beta-adrenergic receptor antagonist, blocking the action of epinephrine and norepinephrine at both β1 and β2 receptors. This mechanism results in decreased heart rate, cardiac contractility, and blood pressure, making it valuable in cardiovascular therapy and glaucoma management through reduction of intraocular pressure.
The presence of the thiadiazole moiety in rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine suggests potential antimicrobial and anticancer activities, as this heterocyclic system has been associated with these therapeutic properties in numerous studies. Compounds containing the thiadiazole scaffold have demonstrated activity against various bacterial strains, fungi, and protozoa, often through mechanisms involving inhibition of essential enzymes or disruption of cell membrane integrity. Additionally, research has indicated that structurally related compounds exhibit significant antiproliferative activity against drug-resistant leukemia cell lines and parasitic infections like leishmaniasis and Chagas disease, suggesting potential applications in oncology and antiparasitic therapy.
Table 1.4.1: Potential Biological Activities Based on Structural Features
Applications in Organic Synthesis
| Form | Description | Relationship to Timolol |
|---|---|---|
| rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine | Racemic mixture containing equal amounts of (R) and (S) enantiomers | Potential synthetic intermediate or related compound |
| (R)-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine | Individual enantiomer with (R) configuration at the oxirane stereocenter | Listed as a Timolol impurity or related compound |
| (S)-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine | Individual enantiomer with (S) configuration at the oxirane stereocenter | Listed as a Timolol impurity or related compound |
The resolution of rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine into its constituent enantiomers could be accomplished through various methods, including chiral chromatography, crystallization of diastereomeric salts, or enzymatic resolution techniques. Access to enantiomerically pure forms of the compound would enable detailed studies of their individual biological properties and potential therapeutic applications. Additionally, stereoselective synthetic approaches to directly access specific enantiomers could enhance efficiency and reduce the need for resolution steps, particularly for large-scale production. These considerations highlight the importance of stereochemistry in the development and application of compounds like rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine in pharmaceutical research and organic synthesis.
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